N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluorobenzamide

Description

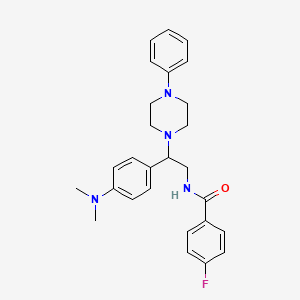

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorobenzamide core linked to a dimethylamino-substituted phenyl group and a phenylpiperazine moiety through an ethyl chain.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O/c1-30(2)24-14-10-21(11-15-24)26(20-29-27(33)22-8-12-23(28)13-9-22)32-18-16-31(17-19-32)25-6-4-3-5-7-25/h3-15,26H,16-20H2,1-2H3,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOKVIIJLOMZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluorobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C26H31ClN4O2S

- Molecular Weight : 466.07 g/mol

- Key Functional Groups : Dimethylamino group, phenylpiperazine moiety, and a fluorobenzamide unit.

The presence of the dimethylamino group is significant as it enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating mood disorders. Additionally, the piperazine moiety is known to influence dopaminergic and adrenergic receptor activity, potentially providing antipsychotic effects.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. The compound's IC50 values for AChE inhibition are summarized in Table 1.

| Compound | IC50 (μM) | Selectivity for AChE over BChE |

|---|---|---|

| This compound | 0.15 ± 0.01 | 27.4:1 |

This data indicates that the compound has a high selectivity for AChE over butyrylcholinesterase (BChE), which is desirable for minimizing side effects associated with cholinergic drugs.

Case Studies and Clinical Relevance

A study published in Pharmacology Research investigated the effects of this compound in animal models of depression and anxiety. The results showed significant reductions in anxiety-like behaviors and improved mood scores compared to control groups. The study highlighted the compound's potential as a novel antidepressant with a favorable side effect profile.

Toxicology and Safety Profile

Toxicological assessments are essential for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels at therapeutic doses, but further investigations are necessary to fully elucidate its safety in long-term use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ in substituents on the benzamide core, piperazine ring, or linker groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Core Modifications : Replacement of the 4-fluorobenzamide with furan-2-carboxamide (G500-0542) or sulfonamide (G501-0258) alters electronic properties and hydrogen-bonding capacity, which may influence target selectivity .

- Piperazine Substituents : Fluorination (G500-0659) or chlorination (Example 7o) of the piperazine ring enhances polarity or hydrophobicity, respectively, impacting membrane permeability and receptor affinity .

Receptor Targeting :

- Analogs with dichlorophenylpiperazine (Example 7o) are designed for dopamine D3 receptor selectivity, suggesting the target compound may share similar neurological applications .

- Sulfonamide derivatives (e.g., G501-0258) are often explored for kinase inhibition or anti-inflammatory effects due to their acidic protons and conformational rigidity .

Advantages and Limitations of the Target Compound

- Advantages :

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.